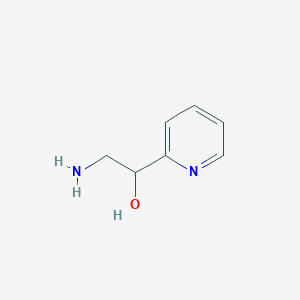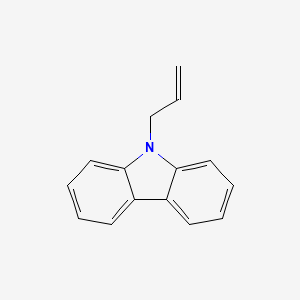
2-Amino-1-(pyridin-2-yl)ethanol
Overview
Description
2-Amino-1-(pyridin-2-yl)ethanol: is an organic compound characterized by the presence of both amino and hydroxyl functional groups. This compound is a colorless to pale yellow liquid that is soluble in water and many organic solvents at room temperature . The presence of the pyridine ring imparts unique chemical properties, making it a valuable compound in various scientific and industrial applications.
Mechanism of Action
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It is known that 2-(2-pyridyl)ethanol derivatives react with aryl and alkenyl chlorides in palladium-catalyzed reactions, resulting in the substitution of the chloro moieties with a 2-pyridylmethyl group . This suggests that 2-Amino-1-(pyridin-2-yl)ethanol may interact with its targets in a similar manner, leading to changes in the target molecules.
Biochemical Pathways
It is known that similar compounds, such as indole derivatives, affect a wide range of biochemical pathways due to their broad-spectrum biological activities . These pathways and their downstream effects contribute to the compound’s diverse biological activities.
Pharmacokinetics
The compound’s molecular weight (1381688) and structure suggest that it may have good bioavailability .
Result of Action
Similar compounds, such as indole derivatives, have been shown to exhibit a wide range of biological activities, suggesting that this compound may have similar effects .
Biochemical Analysis
Biochemical Properties
2-Amino-1-(pyridin-2-yl)ethanol plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The nature of these interactions often involves the binding of this compound to the active site of the enzyme, potentially inhibiting or modifying its activity. Additionally, this compound can form hydrogen bonds with proteins, influencing their structure and function.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, this compound can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is involved in cell growth and differentiation . Furthermore, this compound can alter gene expression by interacting with transcription factors, leading to changes in the production of specific proteins. Its impact on cellular metabolism includes the modulation of metabolic enzymes, affecting the overall metabolic flux within the cell.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to biomolecules through hydrogen bonding and hydrophobic interactions. It has been found to inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity . Additionally, this compound can influence gene expression by binding to DNA or interacting with transcription factors, leading to changes in the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or extreme pH levels . Long-term studies have shown that prolonged exposure to this compound can lead to changes in cellular function, including alterations in cell viability and metabolic activity. These temporal effects are important to consider when designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as modulating enzyme activity or influencing cellular signaling pathways . At higher doses, it can become toxic, leading to adverse effects such as cellular damage or organ toxicity. Threshold effects have been observed, where a specific dosage range results in a significant change in the compound’s impact on the organism. It is crucial to determine the optimal dosage to balance efficacy and safety in experimental studies.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a role in its metabolism and biotransformation . The metabolic pathways of this compound can lead to the formation of various metabolites, some of which may retain biological activity. Additionally, this compound can affect metabolic flux by modulating the activity of key metabolic enzymes, influencing the levels of specific metabolites within the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve several mechanisms. This compound can be transported across cell membranes through specific transporters or passive diffusion . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues can vary depending on factors such as tissue type, blood flow, and the presence of binding proteins.
Subcellular Localization
The subcellular localization of this compound is an important aspect of its activity and function. This compound can be found in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . Its localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. The activity of this compound can vary depending on its subcellular localization, as it may interact with different biomolecules in distinct cellular environments.
Preparation Methods
Synthetic Routes and Reaction Conditions:
-
Reduction of Pyridine Derivatives:
-
Grignard Reaction:
Starting Material: Pyridine N-oxide
Reagents: Grignard reagents, acetic anhydride, DMF
Industrial Production Methods:
- Industrial production typically involves large-scale synthesis using optimized versions of the above methods, ensuring high yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.
Chemical Reactions Analysis
Types of Reactions:
-
Oxidation:
Reagents: Common oxidizing agents such as potassium permanganate or chromium trioxide
Conditions: Typically carried out in acidic or neutral conditions
Products: Oxidation of the hydroxyl group to form corresponding ketones or aldehydes
-
Reduction:
Reagents: Hydrogen gas, palladium on carbon (Pd/C)
Conditions: Hydrogenation reactions under atmospheric or elevated pressures
Products: Reduction of the pyridine ring to form piperidine derivatives
-
Substitution:
Reagents: Alkyl halides, aryl halides
Conditions: Palladium-catalyzed cross-coupling reactions
Products: Substitution of the amino or hydroxyl groups with various alkyl or aryl groups
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Acts as a ligand in coordination chemistry, forming stable complexes with transition metals.
Biology:
- Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine:
- Explored for its potential therapeutic properties, including antimicrobial and antiviral activities .
Industry:
- Utilized in the production of pharmaceuticals and agrochemicals.
- Employed as an intermediate in the synthesis of dyes and pigments.
Comparison with Similar Compounds
- 2-Amino-1-(3-pyridinyl)ethanol
- 2-(Pyridin-2-yl)ethanol
- 2-(2-Pyridyl)ethylamine
Comparison:
- 2-Amino-1-(pyridin-2-yl)ethanol is unique due to the presence of both amino and hydroxyl groups on the same carbon, which enhances its reactivity and binding affinity compared to similar compounds that may lack one of these functional groups .
- The presence of the pyridine ring in all these compounds imparts aromaticity and basicity, but the specific positioning of functional groups in this compound provides distinct chemical and biological properties.
Properties
IUPAC Name |
2-amino-1-pyridin-2-ylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c8-5-7(10)6-3-1-2-4-9-6/h1-4,7,10H,5,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLYWNSMGGSBXLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(CN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00397366 | |
| Record name | 2-amino-1-pyridin-2-yl-ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00397366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89943-14-6 | |
| Record name | 2-amino-1-pyridin-2-yl-ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00397366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-Amino-1-hydroxyethyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![4-[(2-Hydroxyethyl)amino]tetrahydrothiophene-3-ol 1,1-dioxide](/img/structure/B1274278.png)
![4-(2-hydroxyphenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B1274280.png)
![{4-[1-(4-Amino-3-nitrophenyl)-2,2-dichlorovinyl]-2-nitrophenyl}amine](/img/structure/B1274281.png)

![3-[(1,1-Dioxothiolan-3-yl)amino]propanoic acid](/img/structure/B1274285.png)
![1-Ethyltricyclo[2.2.1.0~2,6~]heptan-3-one](/img/structure/B1274288.png)

